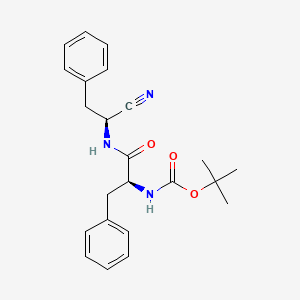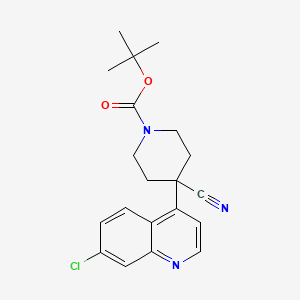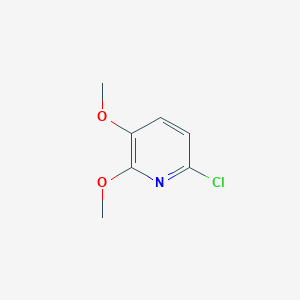
3,6-ジエチニルピリダジン
概要
説明
3,6-Diethynylpyridazine is an organic compound belonging to the pyridazine family, characterized by the presence of two ethynyl groups attached to the 3rd and 6th positions of the pyridazine ring. Pyridazines are six-membered heterocyclic compounds containing two adjacent nitrogen atoms. The unique structure of 3,6-Diethynylpyridazine makes it an interesting subject for research in various scientific fields, including organic synthesis, medicinal chemistry, and material science.
科学的研究の応用
3,6-Diethynylpyridazine has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicinal Chemistry: Its derivatives are explored for potential pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Material Science: It is used in the development of organic semiconductors and conductive polymers due to its conjugated system.
Chemical Biology: It is employed in the design of molecular probes and bioactive molecules for studying biological processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Diethynylpyridazine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available pyridazine derivatives.
Functionalization: The introduction of ethynyl groups at the 3rd and 6th positions can be achieved through palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling. This reaction involves the coupling of a halogenated pyridazine with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere.
Reaction Conditions: The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures (50-80°C) to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for 3,6-Diethynylpyridazine are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors for better control, and ensuring the availability of high-purity starting materials and catalysts.
化学反応の分析
Types of Reactions
3,6-Diethynylpyridazine can undergo various chemical reactions, including:
Oxidation: The ethynyl groups can be oxidized to form carbonyl compounds.
Reduction: The pyridazine ring can be reduced to form dihydropyridazine derivatives.
Substitution: The ethynyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas (H₂) atmosphere.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of dihydropyridazine derivatives.
Substitution: Formation of substituted pyridazine derivatives with various functional groups.
作用機序
The mechanism of action of 3,6-Diethynylpyridazine and its derivatives depends on the specific application:
Pharmacological Activity: It may interact with biological targets such as enzymes, receptors, or DNA, leading to inhibition or modulation of biological pathways.
Material Science: Its conjugated system allows for efficient electron transport, making it suitable for use in electronic devices.
類似化合物との比較
Similar Compounds
3,6-Dimethylpyridazine: Similar structure but with methyl groups instead of ethynyl groups.
3,6-Dichloropyridazine: Contains chlorine atoms at the 3rd and 6th positions.
3,6-Dihydroxypyridazine: Contains hydroxyl groups at the 3rd and 6th positions.
Uniqueness
3,6-Diethynylpyridazine is unique due to the presence of ethynyl groups, which impart distinct electronic properties and reactivity. This makes it particularly valuable in the synthesis of conjugated polymers and as a precursor for various functionalized pyridazine derivatives.
特性
IUPAC Name |
3,6-diethynylpyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N2/c1-3-7-5-6-8(4-2)10-9-7/h1-2,5-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCRAORFORHHUPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=NN=C(C=C1)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![[1-(2,4-Dichloro-benzyl)-piperidin-3-yl]-methanol](/img/structure/B1419690.png)

![2-[(2-Chlorobenzyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B1419696.png)


